Fmoc-Ile-OH

説明

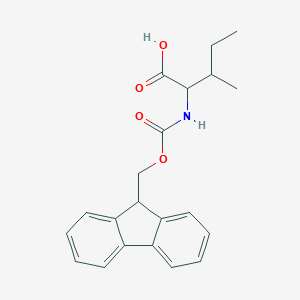

Structure

3D Structure

特性

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVFEIPAZSXRGM-DJJJIMSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315561 | |

| Record name | N-Fmoc-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-23-6 | |

| Record name | N-Fmoc-L-isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Fmoc-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-Ile-OH: A Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and application of N-α-Fmoc-L-isoleucine (Fmoc-Ile-OH), a critical reagent in solid-phase peptide synthesis (SPPS). This document outlines its core physicochemical characteristics and provides detailed protocols for its use in constructing synthetic peptides.

Core Chemical and Physical Properties

This compound is a white, crystalline powder widely used as a building block in peptide chemistry.[1] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group for the α-amino function of isoleucine, allowing for sequential and controlled peptide chain elongation.[2] Its key properties are summarized below.

| Property | Value | References |

| CAS Number | 71989-23-6 | [1][3][4] |

| Molecular Formula | C₂₁H₂₃NO₄ | [3][4] |

| Molecular Weight | 353.41 g/mol | [1][4] |

| Appearance | White to off-white fine crystalline powder | [1][4] |

| Melting Point | 145-147 °C | [1][5] |

| Optical Rotation [α]²⁰/D | -12±1° (c=1 in DMF) | [1][5] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).[1][4] Soluble in Methanol with very faint turbidity.[1] |

Chemical Structure and Stereochemistry

This compound incorporates the essential amino acid L-isoleucine, which is characterized by a chiral side chain. The structure possesses two stereocenters, at the α-carbon (Cα) and the β-carbon (Cβ), with the natural configuration being (2S,3S).[3] This specific stereochemistry is crucial for the final conformation and biological activity of the synthesized peptide. The Fmoc group is attached to the α-amino group via a carbamate (B1207046) linkage.

Figure 1: Conceptual structure of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone of Fmoc/tBu-based SPPS, a methodology that allows for the stepwise assembly of a peptide chain on an insoluble polymer support.[6] The synthesis cycle involves two primary steps: the removal of the temporary N-terminal Fmoc group (deprotection) and the formation of a peptide bond with the next incoming Fmoc-protected amino acid (coupling).

Figure 2: Standard workflow for an SPPS cycle.

Experimental Protocols

The following protocols are standard methodologies for the use of this compound in manual or automated SPPS. Reagent equivalents are based on the initial loading capacity of the solid-phase resin.

Protocol 1: N-Terminal Fmoc Group Deprotection

This procedure removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling step.

-

Resin Preparation: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.[7] After swelling, drain the DMF.

-

Deprotection Reagent Addition: Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.[3][5]

-

First Deprotection: Agitate the mixture at room temperature for 5-7 minutes.[3] Drain the reagent solution.

-

Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 20-30 minutes at room temperature.[7]

-

Washing: Drain the deprotection solution and thoroughly wash the resin multiple times (5-7x) with DMF to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct.[3]

Figure 3: Mechanism of Fmoc deprotection by piperidine.

Protocol 2: HBTU-Mediated Coupling of this compound

This protocol describes the activation of this compound using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a common and efficient coupling reagent that minimizes racemization.[7]

-

Reagent Preparation:

-

In a separate vessel, prepare the activation solution by dissolving this compound (3-5 equivalents) and HBTU (3-5 equivalents, equimolar to the amino acid) in DMF.[4]

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation solution.[8] Let the mixture pre-activate for 3-8 minutes.[4]

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected peptide-resin from the previous step.

-

Agitate the mixture at room temperature for 30-60 minutes. Longer coupling times may be necessary for sterically hindered residues like isoleucine.[3]

-

-

Monitoring: Monitor the completion of the reaction using a qualitative method such as the ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.[8]

-

Washing: Once the reaction is complete, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3-5x) to remove excess reagents and byproducts.[8] The resin is now ready for the next deprotection cycle.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

A Technical Guide to Fmoc-Ile-OH: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Fmoc-L-isoleucine (Fmoc-Ile-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details its physicochemical properties, provides a detailed protocol for its use in peptide synthesis, and illustrates the synthesis workflow.

Core Properties of this compound

This compound is an N-terminally protected form of the amino acid L-isoleucine. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is stable under acidic conditions, making it ideal for orthogonal peptide synthesis strategies.

| Property | Value |

| Molecular Formula | C21H23NO4[1] |

| Molecular Weight | 353.41 g/mol [1][2] |

| Appearance | White to off-white, fine crystalline powder[1][2] |

| CAS Number | 71989-23-6[1][2] |

| Melting Point | 145-147 °C[1] |

| Solubility | Soluble in DMF and methanol[1][2] |

| Storage Temperature | 2-8°C[1] |

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis

This protocol outlines the manual steps for the coupling of this compound onto a solid support resin during Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acid-loaded resin

-

This compound

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

20% (v/v) piperidine (B6355638) in DMF

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

A final wash with DCM can be performed before proceeding to the next deprotection cycle.

-

-

Monitoring the Coupling Reaction (Optional):

-

The completion of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

-

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical process of extending a peptide chain on a solid support using Fmoc chemistry, including the incorporation of this compound.

Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis.

References

Fmoc-Ile-OH: A Technical Guide for Advanced Research

Introduction to Fmoc-L-Isoleucine (Fmoc-Ile-OH)

Nα-Fmoc-L-isoleucine (this compound) is a pivotal building block in modern biochemical research, particularly in the domain of peptide science. It is a derivative of the essential amino acid L-isoleucine, where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This temporary protecting group is the cornerstone of the widely used Fmoc solid-phase peptide synthesis (SPPS) strategy, valued for its efficiency and use of mild reaction conditions.[1][2] The isoleucine residue itself, with its hydrophobic, chiral side chain, is crucial for defining the structure and function of peptides, influencing everything from protein folding to molecular recognition.[][4]

This guide provides an in-depth overview of this compound, its physicochemical properties, detailed experimental protocols for its use, and its applications in drug development and biomedical research for scientists and professionals in the field.

Physicochemical and Quantitative Data

The fundamental properties of this compound are critical for its effective use in synthesis. The data below is compiled for easy reference.

| Property | Value | References |

| Molecular Formula | C₂₁H₂₃NO₄ | [5][6] |

| Molecular Weight | 353.41 g/mol | [6][7] |

| CAS Number | 71989-23-6 | [5][6] |

| Appearance | White to off-white fine crystalline powder | [6][7] |

| Melting Point | 145-147 °C | [6] |

| Optical Activity [α]20/D | -12 ±1° (c=1 in DMF) | [6] |

| Solubility | Soluble in DMF and methanol | [6][7] |

| Storage Temperature | 2-8°C | [6] |

Core Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a monomer unit in Fmoc-based SPPS. This technique allows for the stepwise construction of a peptide chain anchored to an insoluble resin support.[1][8] The Fmoc group's lability to mild bases, like piperidine (B6355638), while being stable to the acidic conditions used for side-chain deprotection, is the key to this strategy's success.[1]

The synthesis cycle involves three main stages:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in a solvent like dimethylformamide (DMF).[9] This exposes a free amine group, ready for the next coupling step.

-

Amino Acid Activation and Coupling: The carboxylic acid of the incoming this compound is activated using a coupling agent (e.g., HBTU, HATU). This activated amino acid is then coupled to the free amine on the resin, forming a new peptide bond.[2][10]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts, ensuring a clean reaction for the next cycle.[9]

This cycle is repeated until the desired peptide sequence is fully assembled.

Experimental Protocols

Protocol 1: Manual this compound Coupling (0.1 mmol Scale)

This protocol outlines a standard procedure for coupling this compound onto a resin with a free amine group.

1. Materials and Reagents:

-

This compound (35.3 mg, 0.1 mmol, 1 equivalent)

-

Peptide-resin with free amine (0.1 mmol scale)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (37.9 mg, 0.1 mmol, 1 equivalent)

-

N,N-Diisopropylethylamine (DIPEA) (35 μL, 0.2 mmol, 2 equivalents)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF for deprotection

-

Manual synthesis vessel with a frit

2. Deprotection Step (Pre-Coupling):

-

If the synthesis has just completed a previous coupling, the N-terminal Fmoc group must be removed.

-

Swell the peptidyl-resin in DMF for 30-60 minutes.[9]

-

Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

-

Repeat the piperidine treatment for an additional 7-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[9]

-

Perform a Kaiser test to confirm the presence of a free primary amine.

3. Activation and Coupling Procedure:

-

In a separate vial, dissolve this compound (35.3 mg) and HBTU (37.9 mg) in ~2 mL of DMF.

-

Add DIPEA (35 μL) to the activation solution and vortex for 1-2 minutes. The solution may change color.

-

Immediately add the activated amino acid solution to the deprotected and washed resin in the synthesis vessel.

-

Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings like Isoleucine, longer coupling times may be necessary.

-

After the reaction, drain the vessel and wash the resin extensively with DMF (3 times), DCM (3 times), and DMF (3 times).

4. Post-Coupling Check:

-

Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").

Applications in Research and Drug Development

The incorporation of isoleucine via this compound is critical in synthesizing peptides for various research fields. Isoleucine's nonpolar, hydrophobic side chain is essential for forming hydrophobic cores in proteins, which dictates their three-dimensional structure and stability.[]

-

Therapeutic Peptides: Many peptide drugs rely on specific isoleucine residues for their biological activity. For example, the dipeptide Isoleucine-Tryptophan (IW) has been shown to act as a potent Angiotensin-Converting Enzyme (ACE) inhibitor, presenting antihypertensive effects.[11][12][13] The synthesis of such peptides and their analogues for structure-activity relationship (SAR) studies heavily relies on this compound.

-

Neuroscience and Endocrinology: Peptide Histidine-Isoleucine (PHI) is a neuropeptide with a wide distribution and diverse biological activities, and its synthesis is fundamental to studying its role in neurodegenerative diseases.[14]

-

Immunology: Isoleucine plays a significant role in maintaining immune function, including the enhancement of immune organs and cells.[15] Synthetic peptides containing isoleucine are used as tools to probe and modulate immune responses.

-

Biomaterials: The hydrophobic nature of isoleucine makes it a key component in the design of self-assembling peptides, which are used to create novel scaffolds, hydrogels, and drug delivery systems.

Example Signaling Pathway: ACE Inhibition by Isoleucine-Tryptophan

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. Angiotensin-Converting Enzyme (ACE) cleaves Angiotensin I into the potent vasoconstrictor Angiotensin II. Peptides containing isoleucine, such as Isoleucine-Tryptophan (IW), can inhibit ACE, leading to vasodilation and a reduction in blood pressure.[11][12]

Conclusion

This compound is an indispensable reagent in the toolkit of researchers in chemistry, biology, and medicine. Its role as a protected amino acid in solid-phase peptide synthesis enables the precise and efficient construction of complex peptides.[1] The unique properties of the isoleucine side chain contribute significantly to the biological function of these synthetic peptides, driving innovation in areas from therapeutic drug development to advanced biomaterials. A thorough understanding of its properties and application in standardized protocols is essential for achieving high-quality results in peptide research.

References

- 1. nbinno.com [nbinno.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 4. Isoleucine - Wikipedia [en.wikipedia.org]

- 5. N-Fmoc-L-isoleucine | C21H23NO4 | CID 2724629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 71989-23-6 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bachem.com [bachem.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Whey peptide Isoleucine-Tryptophan inhibits expression and activity of matrix metalloproteinase-2 in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antihypertensive and cardioprotective effects of the dipeptide isoleucine-tryptophan and whey protein hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [Peptide histidine-isoleucine and and its human analogue peptide histidine-methionine: localization, receptors and biological function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Storage and Stability of Fmoc-Ile-OH for Researchers and Drug Development Professionals

Introduction

Nα-Fmoc-L-isoleucine (Fmoc-Ile-OH) is a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. The purity and stability of this reagent are paramount, as any degradation can lead to the formation of impurities such as truncated or deletion peptide sequences, compromising the yield, purity, and biological activity of the final peptide. This in-depth technical guide provides a comprehensive overview of the best practices for the storage and handling of this compound, discusses its stability profile, and outlines experimental protocols for assessing its purity and degradation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use.

| Property | Value |

| Chemical Formula | C₂₁H₂₃NO₄ |

| Molecular Weight | 353.41 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 145-147 °C (literature value) |

| Solubility | Soluble in DMF and DMSO. Soluble in methanol (B129727) with potential for faint turbidity. |

| Optical Rotation | [α]20/D approximately -12° (c=1 in DMF) |

Storage and Handling Recommendations

The stability of this compound is highly dependent on storage conditions. Inconsistent practices can lead to degradation, primarily through the cleavage of the acid-labile Fmoc protecting group.

Solid this compound

For long-term storage, solid this compound should be kept in a cool, dry, and dark environment. While there are some variations in recommendations from different suppliers, the following guidelines are generally accepted:

| Storage Condition | Recommended Temperature | Duration |

| Long-Term | 2-8°C or -20°C | For several years |

| Working Stock | Room Temperature (in a desiccator) | For shorter periods, up to 3 years according to some suppliers[1] |

Key Handling Practices for Solid this compound:

-

Moisture Protection: this compound is susceptible to hydrolysis. Always store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a desiccator to minimize exposure to moisture.

-

Light Sensitivity: While not extremely sensitive to light, it is good practice to store it in an opaque container or in a dark location to prevent any potential photolytic degradation.

-

Temperature Cycling: Avoid frequent temperature cycling. When taking the material out of cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the solid.

This compound in Solution

This compound is significantly less stable in solution, especially in the polar aprotic solvents commonly used in SPPS, such as Dimethylformamide (DMF).

| Storage Condition | Recommended Temperature | Duration |

| Long-Term Stock Solutions | -80°C | Up to 2 years[1] |

| Working Stock Solutions | -20°C | Up to 1 year[1] |

| Solutions for Immediate Use | Room Temperature | Should be used as quickly as possible, ideally within the same day. |

Key Handling Practices for this compound Solutions:

-

Solvent Quality: Use high-purity, amine-free DMF for preparing solutions. The presence of amine impurities can catalyze the premature cleavage of the Fmoc group.

-

Freeze-Thaw Cycles: To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[1]

-

Inert Atmosphere: For prolonged storage of solutions, consider flushing the headspace of the vial with an inert gas before sealing.

Stability Profile and Degradation Pathways

The primary route of degradation for this compound is the cleavage of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This can occur through two main mechanisms: base-catalyzed elimination and thermal degradation.

Base-Catalyzed Degradation

The Fmoc group is designed to be labile to basic conditions. The deprotection reaction in SPPS is typically carried out using a 20% solution of piperidine (B6355638) in DMF. However, even weaker bases or a slightly basic environment can lead to slow degradation over time.

The mechanism proceeds via an E1cB elimination reaction, where a base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amino acid and carbon dioxide.

References

A Technical Guide to High-Purity Fmoc-Ile-OH for Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality and purity of amino acid derivatives are of paramount importance. Nα-Fmoc-L-isoleucine (Fmoc-Ile-OH) is a critical building block in solid-phase peptide synthesis (SPPS). This in-depth technical guide provides a comprehensive overview of commercial suppliers, purity specifications, experimental protocols, and relevant signaling pathways involving isoleucine-containing peptides.

Commercial Suppliers and Purity Specifications

The selection of a reliable supplier for high-purity this compound is a crucial determinant of success in peptide synthesis. Impurities in the starting material can lead to the formation of deletion sequences, side-reaction products, and other impurities that are difficult to remove during purification.[1] High-purity this compound, typically with a specification of >98% by HPLC, is essential to minimize these risks.[1] Reputable suppliers provide comprehensive Certificates of Analysis (CoA) detailing the purity and other quality control parameters.

A summary of specifications from various commercial suppliers is presented below:

| Supplier | Purity (HPLC) | Enantiomeric Purity | Analytical Methods Cited |

| Sigma-Aldrich | ≥98.0% (T) | - | Titration, HPLC, Melting Point, Optical Rotation[2] |

| Chem-Impex | ≥ 99.7% (Chiral HPLC) | ≥ 99.7% | Chiral HPLC[3] |

| CEM Corporation | ≥ 99.0% | ≥ 99.8% | HPLC[4] |

| Thistle Scientific | >99% (98.5% min) | - | HPLC, Melting Point, Optical Rotation |

| MedChemExpress | - | - | Information available upon request[5] |

| BLD Pharm | - | - | Information available upon request[6] |

Experimental Protocols

The following protocols outline the standard procedures for the use of this compound in solid-phase peptide synthesis.

Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step in SPPS. The most common method involves the use of a piperidine (B6355638) solution.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[7][8]

Procedure:

-

To the peptide-resin in a reaction vessel, add the 20% piperidine in DMF solution (approximately 10 mL per gram of resin).[7]

-

Agitate the mixture at room temperature for a specified period, typically ranging from 5 to 20 minutes.[7][9] A two-step deprotection can also be employed, with an initial 2-minute treatment followed by a second 5-minute treatment with fresh reagent.[7]

-

Following deprotection, thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[8]

Amino Acid Coupling

The coupling of this compound to the deprotected N-terminus of the peptide-resin requires activation of the carboxylic acid moiety. Various coupling reagents can be utilized for this purpose.

Materials:

-

Deprotected peptide-resin

-

This compound (typically 3-5 equivalents relative to the resin loading)

-

Coupling reagents (e.g., HCTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA, or collidine)

-

Solvent: DMF

Procedure:

-

In a separate vessel, dissolve this compound and the coupling reagent (e.g., HCTU) in DMF.[1]

-

Add the base (e.g., collidine) to the amino acid solution to facilitate activation.[1]

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for a sufficient duration, typically 1-2 hours, with agitation.[4]

-

After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.[1]

Visualizations

Experimental Workflow for SPPS

The following diagram illustrates a typical cycle in Fmoc-based solid-phase peptide synthesis.

Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Neuropeptide Y Signaling Pathway

Isoleucine is a component of many biologically active peptides, such as Neuropeptide Y (NPY). NPY is a 36-amino acid peptide that plays a crucial role in various physiological processes, including appetite regulation and stress response.[3] It exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), primarily the Y1, Y2, Y4, and Y5 receptors.[3][10] The diagram below illustrates a simplified signaling cascade initiated by NPY binding to its receptors.

Caption: Simplified Neuropeptide Y (NPY) signaling pathway.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. This compound ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 3. Neuropeptide Y - Wikipedia [en.wikipedia.org]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 71989-23-6|this compound|BLD Pharm [bldpharm.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Neuropeptide Y receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

safety data sheet and handling precautions for Fmoc-Ile-OH

An In-depth Technical Guide to the Safe Handling of Fmoc-Ile-OH

For researchers, scientists, and professionals in drug development, the use of protected amino acids like N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine (this compound) is a routine aspect of solid-phase peptide synthesis (SPPS).[1][2] While essential for creating custom peptides, ensuring the safe handling and storage of these reagents is paramount to maintaining a safe laboratory environment and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety data and handling precautions for this compound.

Chemical Identification and Properties

This compound is an N-Fmoc-protected form of the essential amino acid L-Isoleucine.[3][4] It is a foundational building block in Fmoc-based peptide synthesis.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 71989-23-6 | [1][2][3] |

| Molecular Formula | C₂₁H₂₃NO₄ | [1][2][6] |

| Molecular Weight | 353.41 g/mol | [1][3][4][6] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 145-147 °C (lit.) to 149-152 °C | [1][2][3] |

| Optical Activity | [α]20/D −12±1°, c = 1% in DMF | [1] |

| Solubility | Soluble in DMF, DMSO, and methanol. | [2][7] |

| Storage Temperature | 2-8°C | [1][3] |

Hazard Identification and Safety Classifications

The hazard classification for this compound can vary between suppliers. While some safety data sheets (SDS) may list the compound as not classified, others provide specific GHS (Globally Harmonized System) classifications.[8][9] It is crucial for researchers to consult the specific SDS provided by their supplier.

Table 2: GHS Hazard Classifications for this compound

| Hazard Class | Hazard Statement | Precautionary Codes (Examples) | References |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330 | [9] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 | [9] |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [9] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 | [9] |

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling practices are essential to minimize exposure and risk. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls

Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when dealing with the powder form to minimize dust inhalation.[8][9] Provide appropriate exhaust ventilation at places where dust is formed.[8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Type | Specification | Purpose | References |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. | Protects eyes from dust particles and splashes. | [8] |

| Hand Protection | Handle with impervious gloves (e.g., nitrile rubber). Inspect gloves prior to use. | Prevents skin contact. | [8] |

| Skin and Body Protection | Wear a lab coat or impervious clothing. | Protects skin from accidental exposure. | [8] |

| Respiratory Protection | NIOSH-approved N95 dust mask or higher, especially if dust is generated. | Prevents inhalation of fine powder. | [1] |

Emergency and First-Aid Procedures

In case of accidental exposure, immediate and appropriate first-aid measures are critical.

-

If Inhaled : Move the person into fresh air. If the person is not breathing, give artificial respiration. Consult a physician.[8][10]

-

In Case of Skin Contact : Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[8]

-

In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8]

-

If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[8][10]

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, prevent further leakage if it is safe to do so.[8]

-

Personal Precautions : Use the personal protective equipment outlined in Table 3. Avoid breathing dust and evacuate personnel to safe areas.[8]

-

Environmental Precautions : Do not let the product enter drains. Discharge into the environment must be avoided.[8]

-

Containment and Cleanup : For small spills, use appropriate tools to put the material into a suitable waste disposal container. For large spills, sweep or shovel the material into a labeled container for disposal.[8][10]

Disposal

Dispose of contaminated material and containers at an approved waste disposal plant, in accordance with local, state, and federal regulations.

Storage and Stability

-

Storage Conditions : Store in a cool, dry, and well-ventilated place.[8] The recommended storage temperature is between 2-8°C.[1][3] Keep the container tightly closed.[8]

-

Stability : The product is stable under normal, recommended storage conditions.[3]

-

Incompatibilities : Avoid strong oxidizing agents.

-

Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products can include oxides of carbon (CO, CO₂) and nitrogen (NOx).[10]

References

- 1. This compound = 98.0 T 71989-23-6 [sigmaaldrich.com]

- 2. This compound | 71989-23-6 [chemicalbook.com]

- 3. This compound CAS 71989-23-6 [homesunshinepharma.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. N-Fmoc-L-isoleucine | C21H23NO4 | CID 2724629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. peptide.com [peptide.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of Isoleucine in Peptide Structure and Function

Isoleucine, a nonpolar, aliphatic amino acid, plays a pivotal role in dictating the structure and function of peptides and proteins. Its unique branched side-chain imparts specific stereochemical constraints and hydrophobic properties that are fundamental to protein folding, stability, and biological activity. This guide provides a comprehensive overview of the multifaceted role of isoleucine, with a focus on its impact on peptide structure, function, and its implications in drug development.

The Structural Significance of Isoleucine in Peptides

Isoleucine's chemical makeup, with a chiral center in its side chain, restricts its conformational freedom compared to its isomer, leucine (B10760876). This inherent rigidity, coupled with its hydrophobicity, makes it a critical determinant of peptide architecture.

Hydrophobic Interactions and Core Formation

Isoleucine's hydrophobic side chain actively participates in the hydrophobic effect, a primary driving force in protein folding.[] It is frequently found buried within the core of globular proteins, where it engages in van der Waals interactions with other nonpolar residues.[2] These interactions are crucial for the formation of a stable hydrophobic core, which shields the nonpolar side chains from the aqueous environment and stabilizes the protein's three-dimensional structure.[3]

The "Branched Aliphatic Side Chain (BASiC) hypothesis" posits that clusters of isoleucine, leucine, and valine (ILV) form highly stable hydrophobic cores that are resistant to water penetration. These ILV clusters are not only integral to the stability of the native protein but also act as stability cores in partially folded, high-energy states.

Conformational Preferences and Secondary Structure

The β-branched nature of isoleucine's side chain influences its preference for certain secondary structures. While it can be found in α-helices, its structure can introduce steric hindrance, making it less favorable for this conformation compared to leucine.[4] However, its presence in α-helices is significant, and its side-chain conformation can be studied in detail using techniques like DNP-enhanced solid-state NMR.[5] Studies have shown that the conformational sampling of the isoleucine side-chain χ2 angle can be determined from 13Cδ1 chemical shifts.[6]

Role in Peptide Aggregation

The hydrophobic nature of isoleucine can also contribute to peptide aggregation, a process implicated in various diseases and a concern in the manufacturing of peptide-based therapeutics.[7][8] The aggregation of peptides is influenced by the amino acid sequence, with hydrophobic residues like isoleucine playing a significant role.[9][10] Understanding the role of isoleucine in aggregation is crucial for designing stable peptide drugs and for elucidating the mechanisms of amyloid diseases.[7]

The Functional Importance of Isoleucine in Peptides

The structural role of isoleucine directly translates to its importance in peptide and protein function, from enzymatic activity to signaling pathways.

Protein-Protein Interactions

Isoleucine residues at the interface of protein complexes contribute significantly to binding affinity and specificity through hydrophobic interactions.[11] The defined structure and hydrophobicity of isoleucine make it an ideal residue for mediating interactions within protein-protein interfaces.

Signaling Pathways and Metabolic Regulation

Isoleucine and other branched-chain amino acids (BCAAs) are not just building blocks of proteins but also act as signaling molecules. Isoleucine plays a role in activating the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[12][13][14] It can stimulate the mTOR pathway independently of leucine, leading to the phosphorylation of downstream targets like S6 ribosomal protein and p70S6K.[13][14]

Furthermore, isoleucine is involved in glucose metabolism. It can promote glucose uptake in muscle cells and regulate blood sugar levels.[15][16] This has implications for metabolic diseases such as insulin (B600854) resistance, where elevated levels of BCAAs are often observed.[16]

Immune Function

Recent studies have highlighted the role of isoleucine in modulating the immune system. It can enhance immune function by inducing the expression of host defense peptides like β-defensins.[17] This suggests that isoleucine supplementation could be a potential therapeutic strategy to boost innate and adaptive immunity.[12][17]

Isoleucine in Peptide Drug Design and Development

The unique properties of isoleucine make it a valuable component in the design of peptide-based therapeutics.

Enhancing Peptide Stability

Incorporating isoleucine or its non-natural analogs into peptide drugs can enhance their stability.[] The hydrophobic nature of isoleucine can contribute to a more compact and stable structure, making the peptide less susceptible to proteolytic degradation.[18] Modifications involving isoleucine can also improve the pharmacokinetic profile of a drug by increasing its half-life.[]

Modulating Bioactivity

Strategic placement of isoleucine within a peptide sequence can modulate its biological activity. Its side chain can interact with specific pockets in target receptors, influencing binding affinity and efficacy. The use of non-canonical amino acid analogs of isoleucine further expands the possibilities for fine-tuning the pharmacological properties of peptide drugs.[19]

Quantitative Data on Isoleucine's Impact

The following table summarizes quantitative data related to the properties and effects of isoleucine.

| Parameter | Value/Observation | Significance | Reference(s) |

| Molecular Weight | 131.17 g/mol | Fundamental physical property. | [] |

| Melting Point | 284 °C | Indicates high thermal stability of the crystalline amino acid. | [] |

| Solubility in Water | Moderately soluble | Crucial for its transport and metabolism in biological systems. | [] |

| Hydrophobicity | High (Nonpolar) | Drives protein folding and core formation. | [] |

| α-helical propensity in IDPs | ~15% | Indicates its contribution to secondary structure formation in disordered proteins. | [5] |

| χ2 angle populations in proteins | trans: ~81%, gauche-: ~15%, gauche+: ~2% | Defines the conformational landscape of the isoleucine side chain. | [6] |

| Impact on Stability (T to I mutation) | Overall stabilizing effect | Hydrophobic interactions from isoleucine can enhance protein stability. | [11] |

Experimental Protocols for Studying Isoleucine in Peptides

Distinguishing Isoleucine from Leucine using Mass Spectrometry

Objective: To unambiguously identify isoleucine and leucine residues within a peptide sequence, which is crucial as they are isobaric.

Methodology: Electron Transfer Dissociation (ETD) followed by Higher-Energy Collisional Dissociation (HCD) - MS³ [20][21]

-

Peptide Ionization and Selection: Peptides are ionized using electrospray ionization (ESI) and the precursor ion of interest is isolated in the mass spectrometer.

-

MS² Fragmentation (ETD): The isolated precursor ion is subjected to ETD. This fragmentation method cleaves the peptide backbone along the N-Cα bond, generating c- and z-type fragment ions while preserving labile post-translational modifications and side chains.

-

Isolation of z• ions: Primary odd-electron z• ions containing the C-terminus of the peptide are isolated.

-

MS³ Fragmentation (HCD): The isolated z• ions are then subjected to HCD. This induces fragmentation of the amino acid side chains.

-

Data Analysis: The fragmentation of the isoleucine side chain produces a characteristic neutral loss of an ethyl radical (C₂H₅•, 29 Da), resulting in a w-ion. Leucine fragmentation leads to a loss of an isobutyl radical (C₄H₉•, 57 Da). The distinct mass difference of these w-ions allows for the confident differentiation between isoleucine and leucine.[20][21]

Conformational Analysis of Isoleucine Side Chains using NMR Spectroscopy

Objective: To determine the conformational populations of the isoleucine side chain (χ2 angle).

Methodology: 2D ¹³C-¹³C DQF-COSY on [¹³C-methyl]-Isoleucine Labeled Proteins [5][6]

-

Sample Preparation: The protein of interest is expressed in media containing selectively labeled [¹³C-methyl]-isoleucine. This ensures that only the methyl carbons of isoleucine are ¹³C-labeled, simplifying the NMR spectra.

-

NMR Data Acquisition: A two-dimensional ¹³C-¹³C Double Quantum Filtered (DQF) COSY experiment is performed. This experiment correlates the chemical shifts of coupled ¹³C nuclei.

-

Spectral Analysis: The chemical shift of the Cδ1 methyl carbon of isoleucine is highly sensitive to the χ2 dihedral angle.

-

A Cδ1 chemical shift of ~11.5 ppm is indicative of a trans conformation.

-

A downfield shift to ~17.4 ppm indicates a gauche- conformation.

-

A smaller population of gauche+ can also be identified.

-

-

Quantitative Analysis: The relative populations of the different rotameric states (trans, gauche-, gauche+) can be quantified by integrating the volumes of the corresponding cross-peaks in the 2D spectrum.[5][6]

Visualizations

Signaling Pathway

Caption: Isoleucine activates the mTOR and PI3K signaling pathways.

Experimental Workflow

Caption: Workflow for studying isoleucine's role in peptides.

References

- 2. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]

- 3. Differences and Similarities in Protein and Nucleic Acid Structures and Their Biological Interactions | MDPI [mdpi.com]

- 4. The role of leucine and isoleucine in tuning the hydropathy of class A GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoleucine Side Chains as Reporters of Conformational Freedom in Protein Folding Studied by DNP-Enhanced NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pound.med.utoronto.ca [pound.med.utoronto.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Soy peptide aggregates formed during hydrolysis reduced protein extraction without decreasing their nutritional value - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Isoleucine (Ile) Amino Acid - Creative Peptides [creative-peptides.com]

- 16. Isoleucine - Wikipedia [en.wikipedia.org]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]

- 19. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Fmoc-Ile-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Isoleucine (Fmoc-Ile-OH) is a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the development of peptide-based therapeutics, research tools, and diagnostics.[1] As an essential amino acid with a sterically hindered β-branched side chain, the efficient incorporation of isoleucine into a growing peptide chain requires optimized protocols to ensure high coupling efficiency and minimize side reactions. These application notes provide detailed protocols and technical guidance for the effective use of this compound in SPPS.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its proper handling and use in SPPS.

| Property | Value | Reference |

| CAS Number | 71989-23-6 | N/A |

| Molecular Formula | C21H23NO4 | N/A |

| Molecular Weight | 353.4 g/mol | [2] |

| Appearance | White to off-white crystalline powder | N/A |

| Purity | ≥98% | N/A |

Challenges in Coupling this compound

The primary challenge in the incorporation of this compound is the steric hindrance posed by its β-branched side chain. This can lead to slower reaction kinetics and incomplete coupling reactions, resulting in deletion sequences in the final peptide product. Therefore, the choice of coupling reagents and reaction conditions is critical to overcome this hurdle.

Recommended Coupling Reagents for this compound

For sterically hindered amino acids like isoleucine, the use of highly efficient coupling reagents is recommended. Onium salt-based reagents, such as aminium/uronium and phosphonium (B103445) salts, are generally more effective than carbodiimides alone.

| Coupling Reagent | Class | Key Advantages for this compound | Typical Reaction Time |

| HATU | Aminium/Uronium Salt | Rapid reaction kinetics, high coupling efficiency, suppresses racemization.[3] | 30 minutes - 4 hours |

| HBTU | Aminium/Uronium Salt | Fast and efficient, widely used in SPPS. | 30 - 60 minutes |

| PyBOP | Phosphonium Salt | Effective for hindered couplings and cyclization reactions. | 1 - 4 hours |

| DIC/OxymaPure | Carbodiimide/Additive | Cost-effective, low risk of guanidinylation side reactions. | 60 - 120 minutes |

Note: The coupling efficiency of this compound is highly sequence-dependent and can be influenced by the preceding amino acid residue and the overall peptide sequence. While direct comparative data for this compound is limited, the general performance of these reagents with sterically hindered amino acids suggests that HATU and HBTU often provide higher coupling yields in shorter reaction times.

Experimental Protocols

The following are detailed protocols for the manual solid-phase peptide synthesis involving the coupling of this compound. These can be adapted for automated synthesizers.

Protocol 1: Standard Manual SPPS Coupling of this compound using HATU

This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide using the highly efficient HATU reagent.[3]

Materials:

-

This compound

-

Resin with N-terminal deprotected peptide

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Washing solvents (DMF, Dichloromethane (DCM))

-

SPPS reaction vessel

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution (e.g., 2 x 10-minute treatments with 20% piperidine in DMF).

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual deprotection solution.

-

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA or collidine (6 equivalents) to the solution and vortex briefly. This initiates the pre-activation of the amino acid.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended to 4 hours or a double coupling can be performed.

-

-

Monitoring and Washing:

-

After the coupling reaction, perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive, a second coupling (double coupling) is recommended. Repeat the activation and coupling steps with fresh reagents.

-

Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Capping (Optional):

-

To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed using a solution of acetic anhydride (B1165640) and DIPEA in DMF.

-

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Peptide-resin

-

Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the peptide pellet under vacuum.

Potential Side Reactions and Mitigation Strategies

Several side reactions can occur during the incorporation of this compound. Understanding and addressing these is crucial for obtaining a high-purity final product.

| Side Reaction | Description | Mitigation Strategy |

| Incomplete Coupling | Due to steric hindrance, the coupling reaction may not go to completion, leading to deletion sequences. | Use highly efficient coupling reagents like HATU or HBTU.[3] Perform a double coupling. Increase reaction time or temperature (with caution to avoid racemization). Use a capping step to terminate unreacted chains. |

| Epimerization | Racemization at the α-carbon of isoleucine can occur, leading to the incorporation of the D-allo-isoleucine diastereomer. | Use of urethane-based protecting groups like Fmoc significantly suppresses epimerization.[4] The addition of additives like HOBt or Oxyma Pure can further minimize this risk. Avoid prolonged exposure to strong bases. |

Application Example: Icatibant and the Bradykinin (B550075) B2 Receptor Signaling Pathway

Icatibant is a synthetic decapeptide drug that contains isoleucine. It acts as a selective antagonist of the bradykinin B2 receptor and is used for the treatment of acute attacks of hereditary angioedema (HAE).[5][6] The synthesis of Icatibant relies on the successful incorporation of isoleucine using SPPS.

Bradykinin B2 Receptor Signaling Pathway

Bradykinin, a potent vasodilator, exerts its effects by binding to the B2 receptor, a G-protein coupled receptor (GPCR). This binding initiates a signaling cascade that leads to increased vascular permeability, vasodilation, and pain, which are the hallmark symptoms of an HAE attack. Icatibant competitively blocks the binding of bradykinin to the B2 receptor, thereby preventing this signaling cascade and alleviating the symptoms.[5][6]

References

Standard Coupling Methods for Fmoc-Ile-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoleucine (Ile), a β-branched amino acid, presents a significant challenge in solid-phase peptide synthesis (SPPS) due to the steric hindrance posed by its bulky side chain. This hindrance can impede the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. Furthermore, the chiral integrity of the α-carbon is susceptible to racemization under certain coupling conditions. The selection of an appropriate coupling method for Fmoc-Ile-OH is therefore critical to ensure high coupling efficiency and minimize epimerization, thereby guaranteeing the synthesis of the target peptide with high purity and biological activity.

These application notes provide a comprehensive overview of the standard and most effective coupling methods for incorporating this compound into a peptide sequence. Detailed protocols for recommended methods are provided, along with a discussion of the factors influencing their success.

Key Considerations for Coupling this compound

Several factors must be considered when choosing a coupling strategy for this compound:

-

Steric Hindrance: The β-branched nature of isoleucine significantly slows down the kinetics of the coupling reaction. Powerful activating reagents are often required to overcome this steric barrier.

-

Racemization/Epimerization: Isoleucine is prone to epimerization at the α-carbon during activation, which can be exacerbated by strong bases and prolonged reaction times. The formation of the D-allo-isoleucine diastereomer is a common side product.

-

Coupling Reagent: The choice of coupling reagent is paramount. Modern uronium/aminium and phosphonium (B103445) salt-based reagents are generally preferred over older methods like carbodiimides alone due to their higher reactivity and ability to suppress racemization when used with appropriate additives.

-

Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial for minimizing racemization and enhancing coupling efficiency.

-

Base: The choice and amount of base used can significantly impact racemization. Weaker bases like N,N-diisopropylethylamine (DIPEA) or collidine are generally favored over stronger bases.

Recommended Coupling Reagents for this compound

Based on their proven efficacy in coupling sterically hindered amino acids and minimizing racemization, the following classes of reagents are recommended for this compound.

Uronium/Aminium Salts

This class of reagents, particularly those based on HOAt and OxymaPure, are highly effective for coupling sterically hindered amino acids.

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most powerful coupling reagents, HATU demonstrates rapid reaction kinetics and a high capacity to suppress racemization due to the presence of the HOAt moiety.[1]

-

COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): As a third-generation uronium salt based on OxymaPure, COMU offers coupling efficiencies comparable to HATU.[2] It boasts enhanced solubility and a better safety profile than benzotriazole-based reagents.[2] The by-products of COMU are water-soluble, which can simplify purification in solution-phase synthesis.[2]

Phosphonium Salts

Phosphonium salt-based reagents are also excellent choices for difficult couplings.

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A widely used phosphonium salt that provides excellent coupling efficiency with minimal racemization.

-

PyAOP ((7-Azabenzotriazol-1-yl)oxy)tripyrrolidinophosphonium hexafluorophosphate): The HOAt analogue of PyBOP, offering enhanced reactivity.

Carbodiimides with Additives

While less reactive than uronium/aminium or phosphonium salts, carbodiimides, when used with nucleophilic additives, provide a cost-effective and often highly efficient method for coupling, with a low risk of racemization.

-

DIC (N,N'-Diisopropylcarbodiimide) / OxymaPure: This combination is highly effective and is considered a "green" chemistry option.[3] The use of OxymaPure as an additive has been shown to be superior to HOBt in terms of reducing racemization and improving yields.

Data Presentation: Comparison of Coupling Reagent Performance

| Coupling Reagent/Method | Reagent Class | Relative Coupling Efficiency for Hindered Residues | Racemization/Epimerization Suppression | Key Advantages | Key Disadvantages |

| HATU/DIPEA | Uronium/Aminium Salt | Very High | Very High | Fast reaction kinetics, proven reliability for difficult sequences.[1] | Higher cost, potential for side reactions if not used correctly. |

| COMU/DIPEA | Uronium/Aminium Salt | Very High | Very High | High efficiency, enhanced solubility, improved safety profile, water-soluble by-products.[2] | Can be less stable in DMF solution over time compared to other reagents. |

| PyBOP/DIPEA | Phosphonium Salt | High | High | Good solubility, reliable performance. | By-products can sometimes be difficult to remove. |

| DIC/OxymaPure | Carbodiimide + Additive | High | Very High | Cost-effective, low risk of racemization, "green" option.[3] | Slower reaction rates compared to uronium/phosphonium salts. |

| DIC/HOBt | Carbodiimide + Additive | Moderate to High | High | Cost-effective, widely used. | Less effective than OxymaPure in suppressing racemization for highly sensitive amino acids. |

Note: The actual coupling efficiency and degree of epimerization can be highly sequence-dependent and are also influenced by factors such as the nature of the N-terminal amino acid on the resin, solvent, temperature, and reaction time.

Experimental Protocols

The following are detailed protocols for the recommended coupling methods for this compound in solid-phase peptide synthesis. These protocols assume a standard Fmoc-SPPS workflow.

General Workflow for a Single Coupling Cycle in SPPS

Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Protocol 1: HATU Mediated Coupling

This protocol is recommended for particularly difficult couplings where high efficiency and minimal racemization are paramount.

Materials:

-

This compound (3-5 equivalents relative to resin loading)

-

HATU (2.9-4.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Collidine (4-10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin with N-terminal deprotected peptide

-

Standard SPPS washing solvents (e.g., DCM)

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for 30-60 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin (e.g., using 20% piperidine in DMF).

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate reaction vessel, dissolve this compound and HATU in DMF.

-

Add DIPEA or collidine to the solution and vortex briefly. This is the activation (pre-activation) step.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours. The optimal time may vary depending on the sequence.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive after the initial coupling time, a second coupling (double coupling) may be necessary.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

-

Workflow for HATU Coupling

Caption: Experimental workflow for HATU-mediated coupling of this compound.

Protocol 2: COMU Mediated Coupling

This protocol offers a highly efficient and safer alternative to benzotriazole-based reagents.

Materials:

-

This compound (3 equivalents relative to resin loading)

-

COMU (3 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin with N-terminal deprotected peptide

-

Standard SPPS washing solvents (e.g., DCM)

Procedure:

-

Resin Preparation:

-

Follow the same procedure as in Protocol 1 for resin swelling, deprotection, and washing.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound, COMU, and DIPEA in DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For sterically hindered couplings, a longer reaction time or a double coupling may be beneficial.[3]

-

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm the completion of the coupling.

-

After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (at least 5 times).[3]

-

Workflow for COMU Coupling

Caption: Experimental workflow for COMU-mediated coupling of this compound.

Protocol 3: DIC/OxymaPure Mediated Coupling

This protocol provides a cost-effective and low-racemization method suitable for many applications, including automated synthesis.

Materials:

-

This compound (5 equivalents relative to resin loading)

-

OxymaPure (5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Resin with N-terminal deprotected peptide

Procedure:

-

Resin Preparation:

-

Follow the same procedure as in Protocol 1 for resin swelling, deprotection, and washing.

-

-

Oxyma Ester Formation (Activation):

-

In a separate vessel, dissolve this compound and OxymaPure in a 1:1 mixture of DCM/DMF.

-

Add DIC to the amino acid solution.

-

Stir the mixture for 10 minutes at room temperature for pre-activation.

-

-

Coupling:

-

Add the solution containing the activated this compound to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-4 hours.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to monitor reaction completion.

-

Upon a negative test, drain the reaction solution and wash the resin thoroughly with DMF.

-

Logical Relationship for DIC/OxymaPure Coupling

Caption: Logical relationship of components in DIC/OxymaPure mediated coupling.

Conclusion

The successful incorporation of this compound into a peptide sequence is a critical step that requires careful consideration of the coupling methodology. The steric hindrance of the isoleucine side chain necessitates the use of highly efficient coupling reagents. Modern uronium/aminium salts such as HATU and COMU, as well as the combination of DIC with OxymaPure, are highly recommended for achieving high coupling yields while minimizing the risk of racemization. The selection of the optimal method will depend on the specific requirements of the synthesis, including the complexity of the peptide sequence, scale, and cost considerations. The protocols provided herein offer robust starting points for the efficient and high-fidelity synthesis of isoleucine-containing peptides.

References

Application Notes and Protocols for Fmoc-Ile-OH Deprotection using Piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-amino protecting group in solid-phase peptide synthesis (SPPS). Its popularity stems from its stability under acidic conditions and its facile removal under mild basic conditions, typically with piperidine (B6355638). This orthogonality allows for the selective deprotection of the N-terminus, enabling the stepwise elongation of the peptide chain while acid-labile side-chain protecting groups remain intact.[1][2]

Fmoc-Ile-OH (Fmoc-L-Isoleucine) is a crucial building block in the synthesis of numerous peptides and therapeutic candidates.[2] The successful deprotection of the Fmoc group from the isoleucine residue is a critical step that dictates the overall yield and purity of the final peptide. This document provides detailed application notes and protocols for the efficient deprotection of this compound using piperidine, including quantitative data, experimental procedures, and a discussion of potential side reactions.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group by piperidine proceeds through a base-catalyzed β-elimination (E1cB) mechanism.[1][3] The process can be summarized in two main steps:

-

Proton Abstraction: The secondary amine, piperidine, acts as a base and abstracts the acidic proton from the C9 position of the fluorenyl ring.[1][4]

-

β-Elimination: This abstraction leads to the formation of a carbanion intermediate, which rapidly undergoes β-elimination to release the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF).[1][3][4]

-

DBF Adduct Formation: The liberated dibenzofulvene is a reactive electrophile that is immediately trapped by excess piperidine to form a stable and inactive adduct. This prevents the DBF from reacting with the newly deprotected amino group of the peptide chain.[4][5]

The formation of the dibenzofulvene-piperidine adduct, which has a strong UV absorbance, is often used to monitor the progress of the deprotection reaction spectrophotometrically.[6][7]

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data on Fmoc Deprotection

The efficiency of Fmoc deprotection is influenced by the concentration of piperidine, the solvent, and the reaction time. While the deprotection of most amino acids is rapid, sterically hindered residues like isoleucine can sometimes require slightly longer reaction times to ensure complete removal.

| Deprotection Reagent | Concentration (% v/v in DMF) | Amino Acid | Reaction Time (min) | Deprotection Efficiency (%) | Reference |

| Piperidine | 20 | Fmoc-Val-OH | 0.1 | 50 | [1] |

| Piperidine | 20 | Fmoc-Val-OH | 3 | >99 | [1] |

| Piperidine | 5 | Fmoc-Val-OH | 5 | >99 | [1] |

| Piperidine | 2 | Fmoc-Val-OH | 5 | 87.9 | [1] |

| Piperidine | 1 | Fmoc-Val-OH | 5 | 49.6 | [1] |

| 4-Methylpiperidine | 20 | Fmoc-Val-OH | 5 | Quantitative | [8] |

| Piperazine | 5 | Fmoc-Val-resin | ~11 (for completion) | Complete | [9] |

Note: Data for Fmoc-Val-OH is often used as a benchmark for sterically hindered amino acids and is a good indicator for the behavior of this compound.

Experimental Protocols

Materials

-

This compound loaded resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, sequencing grade

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Washing solvent: DMF

-

Dichloromethane (DCM), for resin swelling (optional)

-

Inert gas (Nitrogen or Argon)

-

Solid-phase peptide synthesis reaction vessel

Protocol for Manual Fmoc Deprotection

This protocol describes a standard procedure for the manual deprotection of the Fmoc group from an this compound residue on a solid support.

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL per gram of resin).

-

First Deprotection Step:

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture using a shaker or by bubbling with an inert gas for 3-5 minutes.

-

Drain the deprotection solution.

-

-

Second Deprotection Step:

-

Add a fresh aliquot of the deprotection solution to the resin.

-

Continue agitation for 15-20 minutes.

-

Drain the deprotection solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times with 10 mL per gram of resin) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]

-

Confirmation of Deprotection (Optional but Recommended):

-

Perform a Kaiser test (ninhydrin test) on a small sample of resin beads.

-

A positive result (blue beads) indicates the presence of a free primary amine and successful Fmoc deprotection.

-

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]

- 6. chempep.com [chempep.com]

- 7. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

Application Note: Strategies for Efficient Incorporation of Fmoc-Ile-OH in Automated Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the cornerstone of modern peptide synthesis, enabling the automated construction of complex peptide sequences. While highly efficient, the incorporation of certain amino acids presents significant challenges. Isoleucine (Ile), a β-branched amino acid, is notoriously difficult to couple due to the steric hindrance imposed by its bulky side chain, which is attached to the β-carbon. This hindrance can impede the approach of the activated carboxyl group to the free amine on the growing peptide chain, leading to incomplete coupling, lower crude purity, and the generation of deletion sequences. This application note provides detailed protocols and optimization strategies for successfully incorporating Fmoc-Ile-OH in automated peptide synthesizers.

Core Challenges: Steric Hindrance

The primary obstacle in coupling this compound is steric hindrance. The bulky sec-butyl side chain restricts the conformational freedom around the α-carbon, making the reactive carboxyl group less accessible. This often results in:

-

Slow Reaction Kinetics: The coupling reaction proceeds at a significantly slower rate compared to sterically unhindered amino acids like Glycine or Alanine.

-

Incomplete Coupling: Standard coupling times may be insufficient to drive the reaction to completion, resulting in a portion of the peptide chains having a free N-terminal amine.

-